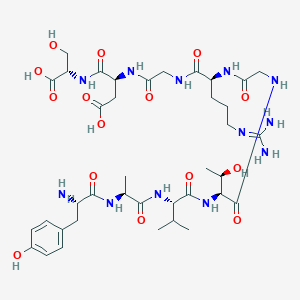

Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine

Descripción

El ácido L-aspártico es un aminoácido que se encuentra de forma natural y juega un papel crucial en la biosíntesis de proteínas. Es uno de los 22 aminoácidos proteinogénicos, lo que significa que se incorpora directamente a las proteínas durante la traducción. El ácido L-aspártico es un aminoácido no esencial en los humanos, lo que significa que el cuerpo puede sintetizarlo según sea necesario. Se encuentra tanto en animales como en plantas y es particularmente abundante en la caña de azúcar y la remolacha azucarera .

Propiedades

Número CAS |

115834-39-4 |

|---|---|

Fórmula molecular |

C38H60N12O15 |

Peso molecular |

925 g/mol |

Nombre IUPAC |

(3S)-3-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C38H60N12O15/c1-17(2)29(49-31(58)18(3)45-32(59)22(39)12-20-7-9-21(53)10-8-20)36(63)50-30(19(4)52)35(62)44-15-26(54)46-23(6-5-11-42-38(40)41)33(60)43-14-27(55)47-24(13-28(56)57)34(61)48-25(16-51)37(64)65/h7-10,17-19,22-25,29-30,51-53H,5-6,11-16,39H2,1-4H3,(H,43,60)(H,44,62)(H,45,59)(H,46,54)(H,47,55)(H,48,61)(H,49,58)(H,50,63)(H,56,57)(H,64,65)(H4,40,41,42)/t18-,19+,22-,23-,24-,25-,29-,30-/m0/s1 |

Clave InChI |

HGUIGIFJDSEBMS-YZUVYHPZSA-N |

SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |

SMILES canónico |

CC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Otros números CAS |

115834-39-4 |

Secuencia |

YAVTGRGDS |

Sinónimos |

TAVTGAGAS Tyr-Ala-Val-Thr-Gly-Arg-Gly-Asp-Ser tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido L-aspártico se puede sintetizar a través de varios métodos. Un método común implica la síntesis enzimática utilizando Escherichia coli genéticamente modificada. Este proceso utiliza plasma de maíz como medio de cultivo principal, optimizando condiciones como la peptona, la lactosa y el período de incubación para maximizar la actividad de la aspartasa . Otro método implica la intercalación del ácido L-aspártico en hidróxidos dobles en capas mediante coprecipitación, que conserva la actividad óptica del ácido L-aspártico .

Métodos de producción industrial

En entornos industriales, el ácido L-aspártico a menudo se produce a partir de ácido fumárico utilizando células que contienen aspartasa. El proceso implica la titulación del punto isoeléctrico con ácido sulfúrico para extraer el ácido L-aspártico . Este método es eficiente y se utiliza ampliamente en la producción de ácido L-aspártico para diversas aplicaciones.

Análisis De Reacciones Químicas

El ácido L-aspártico sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El ácido L-aspártico se puede oxidar para formar oxaloacetato, que es un intermedio clave en el ciclo del ácido cítrico.

Reducción: La reducción del ácido L-aspártico puede conducir a la formación de aspartato, que juega un papel en la neurotransmisión.

Sustitución: El ácido L-aspártico puede participar en reacciones de sustitución, donde su grupo amino es reemplazado por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen oxaloacetato, aspartato y varios derivados sustituidos .

Aplicaciones Científicas De Investigación

El ácido L-aspártico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un bloque de construcción para la síntesis de varios compuestos orgánicos y como un catalizador quiral en la síntesis asimétrica.

Mecanismo De Acción

El ácido L-aspártico ejerce sus efectos a través de varios objetivos moleculares y vías. Se forma mediante la transaminación del oxaloacetato, un intermedio en el ciclo del ácido cítrico. El ácido L-aspártico sirve como precursor para la síntesis de proteínas, oligopéptidos, purinas, pirimidinas, ácidos nucleicos y L-arginina . También juega un papel en la producción de energía al promover el metabolismo del ciclo de Krebs .

Comparación Con Compuestos Similares

El ácido L-aspártico a menudo se compara con su enantiómero, el ácido D-aspártico. Si bien el ácido L-aspártico se incorpora directamente a las proteínas, el ácido D-aspártico tiene funciones biológicas más limitadas y participa principalmente en la neurogénesis y el sistema endocrino . Otros compuestos similares incluyen el ácido L-glutámico, que comparte funciones similares en la neurotransmisión y la síntesis de proteínas, pero difiere en su estructura de cadena lateral y funciones específicas en las vías metabólicas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.